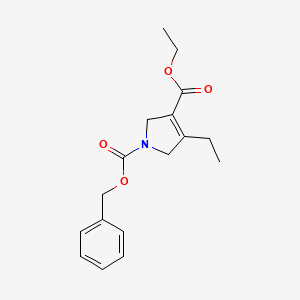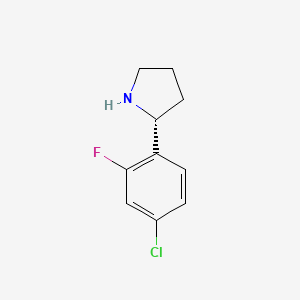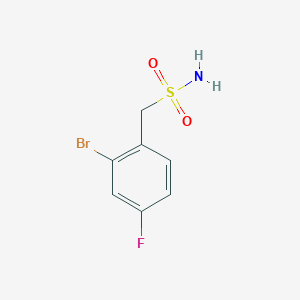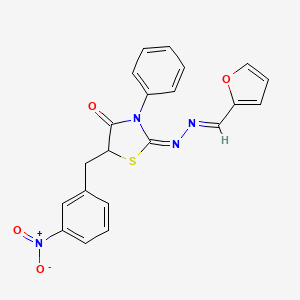
2-((Furan-2-ylmethylene)hydrazono)-5-(3-nitrobenzyl)-3-phenylthiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Furan-2-ylmethylene)hydrazono)-5-(3-nitrobenzyl)-3-phenylthiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a furan ring, a hydrazone linkage, a nitrobenzyl group, and a phenylthiazolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethylene)hydrazono)-5-(3-nitrobenzyl)-3-phenylthiazolidin-4-one typically involves a multi-step process. One common method starts with the condensation of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-nitrobenzyl bromide in the presence of a base, such as potassium carbonate, to introduce the nitrobenzyl group. Finally, the resulting compound undergoes cyclization with phenyl isothiocyanate to form the thiazolidinone ring.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Furan-2-ylmethylene)hydrazono)-5-(3-nitrobenzyl)-3-phenylthiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted products with new functional groups replacing the nitrobenzyl group.
Applications De Recherche Scientifique
2-((Furan-2-ylmethylene)hydrazono)-5-(3-nitrobenzyl)-3-phenylthiazolidin-4-one has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore for the development of new drugs, particularly due to its diverse functional groups and structural complexity.
Biological Studies: It has been investigated for its antimicrobial, antifungal, and anticancer properties, showing promising activity in preliminary studies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe or tool compound to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-((Furan-2-ylmethylene)hydrazono)-5-(3-nitrobenzyl)-3-phenylthiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitrobenzyl group, in particular, may play a role in redox reactions within cells, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure, such as 2-(2-furylmethylene)-3-phenylthiazolidin-4-one.
Hydrazones: Compounds with a hydrazone linkage, such as 2-(furan-2-ylmethylene)hydrazinecarboxamide.
Nitrobenzyl Derivatives: Compounds with a nitrobenzyl group, such as 3-nitrobenzyl bromide.
Uniqueness
2-((Furan-2-ylmethylene)hydrazono)-5-(3-nitrobenzyl)-3-phenylthiazolidin-4-one stands out due to its combination of multiple functional groups and structural motifs
Propriétés
Formule moléculaire |
C21H16N4O4S |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-[(3-nitrophenyl)methyl]-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16N4O4S/c26-20-19(13-15-6-4-9-17(12-15)25(27)28)30-21(23-22-14-18-10-5-11-29-18)24(20)16-7-2-1-3-8-16/h1-12,14,19H,13H2/b22-14+,23-21+ |
Clé InChI |
ZZZFFCFVIRGLEX-ROAQJCPQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=N/N=C/C3=CC=CO3)CC4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(SC2=NN=CC3=CC=CO3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester](/img/structure/B12989510.png)
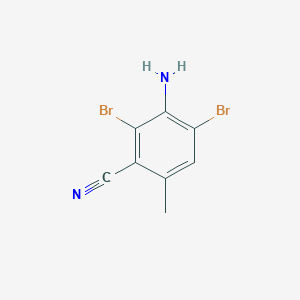
![5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989525.png)

![2-(Piperidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12989533.png)
![7-(Tert-butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12989534.png)
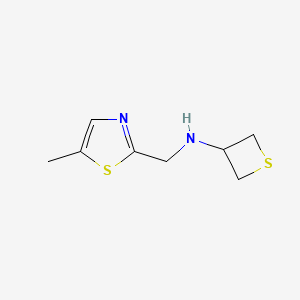
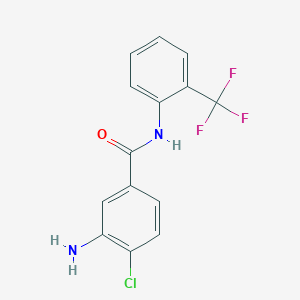
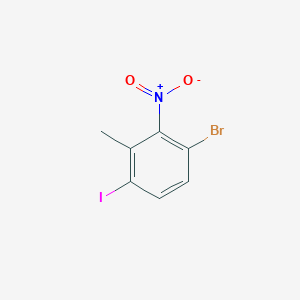
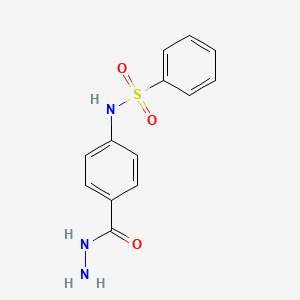
![2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid](/img/structure/B12989567.png)
